3-Bromo-5-methylpyridine-4-carboxaldehyde

Catalog No.
S673020
CAS No.
203569-15-7
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methylpyridine-4-carboxaldehyde

CAS Number

203569-15-7

Product Name

3-Bromo-5-methylpyridine-4-carboxaldehyde

IUPAC Name

3-bromo-5-methylpyridine-4-carbaldehyde

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,1H3

InChI Key

TXSBJAGVBUKZNB-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1C=O)Br

Canonical SMILES

CC1=CN=CC(=C1C=O)Br

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Vibrational Assignments and Molecular Characteristics

Synthesis of Benzodiazepine Site Ligands

Nonlinear Optical (NLO) Properties

3-Bromo-5-methylpyridine-4-carboxaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol. This compound features a pyridine ring substituted with a bromine atom at the third position, a methyl group at the fifth position, and an aldehyde functional group at the fourth position. Its structure allows for diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of aldehydes and heterocyclic compounds:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The bromine atom on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Condensation Reactions: It can also engage in condensation reactions with amines or other nucleophiles, forming imines or related compounds .

Research into the biological activity of 3-Bromo-5-methylpyridine-4-carboxaldehyde indicates potential pharmacological properties. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer activities. The presence of the bromine atom may enhance these biological activities through increased lipophilicity or by acting as a halogen bond donor in biological systems .

Several synthetic routes have been developed for producing 3-Bromo-5-methylpyridine-4-carboxaldehyde:

  • Bromination of 5-Methylpyridine: This method involves the bromination of 5-methylpyridine followed by oxidation to introduce the aldehyde group.
  • Formylation Reactions: Utilizing formylation techniques on substituted pyridines can yield this compound effectively.
  • Reactions with Carboxylic Acids: The compound can also be synthesized through reactions involving carboxylic acids and appropriate reagents to introduce both the bromine and aldehyde functionalities .

3-Bromo-5-methylpyridine-4-carboxaldehyde finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds, including alkaloids.
  • Agrochemicals: The compound is explored for its potential use in developing new pesticides or herbicides.
  • Research: Due to its unique structure, it is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 3-Bromo-5-methylpyridine-4-carboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-pyridinecarboxaldehydeC6H4BrNOLacks methyl substitution; different reactivity
5-Methylpyridine-2-carboxaldehydeC7H7NODifferent position of aldehyde; less steric hindrance
2-Bromo-5-methylpyridineC7H8BrNSimilar bromination; lacks carboxaldehyde functionality

Uniqueness of 3-Bromo-5-methylpyridine-4-carboxaldehyde

What distinguishes 3-Bromo-5-methylpyridine-4-carboxaldehyde from these similar compounds is its specific combination of a bromine atom at the third position and an aldehyde at the fourth position, which may influence its reactivity and biological activity differently compared to others. This unique substitution pattern allows for targeted modifications that could lead to novel derivatives with enhanced properties .

XLogP3

1.4

Wikipedia

3-Bromo-5-methylpyridine-4-carboxaldehyde

Dates

Last modified: 08-15-2023

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